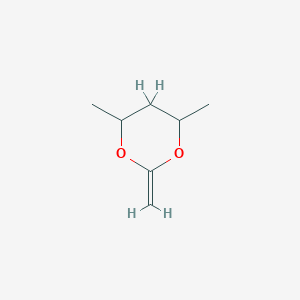
5-(2-Furyl)-1H-Pyrazol-3-carbonsäure
Übersicht
Beschreibung
5-(2-furyl)-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C8H6N2O3 and its molecular weight is 178.14 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(2-furyl)-1H-pyrazole-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(2-furyl)-1H-pyrazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-furyl)-1H-pyrazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biomassenumwandlung und Bioraffinerie
Furan-Plattformchemikalien (FPCs) wie Furfural und 5-Hydroxymethylfurfural sind direkt aus Biomasse verfügbar . Diese Chemikalien sind entscheidend für den Umstieg von traditionellen Ressourcen wie Rohöl auf Biomasse . Dieser Wandel erfordert, dass die Arbeitspferde der chemischen Reaktanten und Erdölraffinerien durch Bioraffinerien ersetzt werden .
Grüne Chemie
Die Verwendung von FPCs ist Teil eines größeren Wandels hin zu grüner Chemie. Das Ziel ist es, traditionelle, erdölbasierte Ressourcen durch nachhaltigere Alternativen wie Biomasse zu ersetzen . Dieser Übergang findet bereits in wesentlichen Teilen der chemischen Industrie statt .
Synthese von Biokraftstoffen und erneuerbaren Chemikalien
Aus Biomasse gewonnenes Furfural und 5-(Hydroxymethyl)furfural werden bei der Synthese verschiedener Biokraftstoffe und erneuerbarer Chemikalien verwendet . Die synthetische Aufwertung von Furfuralen wurde im Hinblick auf chemische Modifikationen der in ihnen vorhandenen reaktiven Stellen gezeigt .
Herstellung von Monomeren
Die Oxidation der Hydroxymethylgruppe in 5-(Hydroxymethyl)furfural zu einer Carbonsäure bildet 5-Formyl-2-furancarbonsäure (FFCA) . FFCA ist selbst ein potenzielles Monomer und ein wichtiges chemisches Zwischenprodukt zur Synthese anderer Monomere wie 2,5-Furandicarbonsäure (FDCA) .
Synthese von π-erweiterten Heteroarylfuransystemen
5-Formylfuran-2-boronsäure, eine verwandte Verbindung, wird als bifunktionelles Reagenz bei der Synthese von π-erweiterten Heteroarylfuransystemen verwendet
Wirkmechanismus
Target of Action
The primary targets of 5-(2-furyl)-1H-pyrazole-3-carboxylic acid are currently unknown. Related compounds, such as nitrofurans, have been found to target proteins like aldose reductase . Aldose reductase is an enzyme involved in the polyol pathway of glucose metabolism and plays a role in various diseases such as diabetes and its complications .
Mode of Action
The exact mode of action of 5-(2-furyl)-1H-pyrazole-3-carboxylic acid is not well-documented. If it acts similarly to related compounds, it may interact with its target proteins and induce changes in their function. For instance, nitrofurans have been shown to inhibit the activity of aldose reductase , potentially altering glucose metabolism.
Biochemical Pathways
If it inhibits aldose reductase like some nitrofurans, it could impact the polyol pathway of glucose metabolism . This could lead to downstream effects such as altered intracellular sorbitol concentrations, which can affect osmotic balance and lead to cellular damage in certain conditions.
Pharmacokinetics
The pharmacokinetic properties of 5-(2-furyl)-1H-pyrazole-3-carboxylic acid, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
If it acts similarly to related compounds, it could potentially alter glucose metabolism and lead to cellular damage under certain conditions .
Eigenschaften
IUPAC Name |
5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-8(12)6-4-5(9-10-6)7-2-1-3-13-7/h1-4H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPSFQIKCROJOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116153-81-2 | |
| Record name | 5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3,6-Bis[[tert-butyl(dimethyl)silyl]oxy]xanthen-9-one](/img/structure/B38454.png)










